molecular formula C18H18N2O3S2 B2908265 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886921-49-9

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2908265
CAS RN: 886921-49-9
M. Wt: 374.47
InChI Key: VFNXSOIHMHSRKJ-UHFFFAOYSA-N
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Description

“N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure, including the positions of atoms, the lengths and types of chemical bonds, and more .

Mechanism of Action

The mechanism of action of “N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” would depend on its intended use. For example, some benzothiazoles act as chemosensors, with their fluorescence properties changing upon interaction with certain metal ions .

Future Directions

Benzothiazoles and their derivatives have potential applications in various fields, including medicinal chemistry, material science, and optoelectronics . Future research could explore these applications further, as well as develop new synthesis methods and investigate the properties of these compounds in more detail.

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-12-6-5-7-15-16(12)19-18(24-15)20-17(21)13-8-10-14(11-9-13)25(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNXSOIHMHSRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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